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Introduction & Scientific Rationale

The combination of verelanib, a novel multi-target tyrosine kinase inhibitor (TKI), with immune checkpoint
inhibitors (ICIs) like nivolumab (anti-PD-1) and pembrolizumab (anti-PD-1) represents an innovative
approach to overcome resistance to immunotherapy in advanced solid tumors [1] [2]. Veorelanib inhibits
vascular endothelial growth factor receptor (VEGF), platelet-derived growth factor receptor (PDGFR), and

c-KIT, targeting key angiogenic pathways in the tumor microenvironment (TME) [1] [3].

Preclinically, anti-angiogenic agents can reverse VEGF-mediated immunosuppression, enhance T-cell
infiltration, and normalize tumor vasculature, thereby potentially augmenting the efficacy of ICIs [4] [5].

This synergy provides a strong rationale for clinical evaluation of this combination strategy.

Summary of Clinical Evidence

Clinical trials have evaluated the safety and efficacy of wverelanib combined with nivolumab or

pembrolizumab. The data is summarized in the table below.

Table 1: Clinical Trial Efficacy Outcomes of Vorolanib + ICI Combination
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. Objective Disease
Trial Phase / o
Cancer Type Cohort Response Control Key Findings & Comments
Rate (ORR) Rate (DCR)

Advanced Phase 1b 15.4% (2/13 30.8% (4/13 RP2D: Vorolanib 300 mg

Solid Tumors (NCT03511222) pts) pts) daily + CPI. Promising

(Various) [1] efficacy in select tumors
(rectal squamous cell,
SCLC).

Small Cell Phase 1/2 0% (0/18 pts) 11.1% (2/18  Limited activity in refractory

Lung Cancer

(Refractory) [3]

pts)

SCLC.

(SCLC)

NSCLC - 10 Phase 1/2 33% (5/15 pts)  Not Encouraging activity in first-
Naive (Refractory) [3] Reported line setting.

NSCLC - Phase 1/2 5.9% (1/17 Not Limited efficacy in primary
Primary (Refractory) [3] pts) Reported resistance.

Refractory

NSCLC - Phase 1/2 11.1% (2/18 Not Modest activity post-10
Acquired (Refractory) [3] pts) Reported progression.

Resistance

Thymic Phase 1/2 11% (1/9 pts) 66.7% (6/9 High DCR warrants further
Carcinoma (Refractory) [3] pts) study.

Table 2: Safety Profile and Dosing

Parameter Details & Recommendations

| Recommended Phase 2 Dose (RP2D) | Vorolanib: 300 mg, orally, once daily [1]. Nivolumab: 480 mg IV,
Day 1 of each 28-day cycle, or 240 mg IV every 2 weeks [1] [3]. Pembrolizumab: 200 mg IV, Day 1 of
each 21-day cycle [1]. | | Most Common TRAEs (Any Grade) | Fatigue, lymphopenia, leukopenia, elevated
transaminases (AST/ALT), diarrhea [1] [3]. | | Most Common Grade 3+ TRAE:s | Elevated transaminases,

rectal hemorrhage, rash [1]. | | Dose-Limiting Toxicities (DLTs) | Observed at vorolanib 400 mg dose;
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included G3 AST elevation, G3 rectal hemorrhage, G3 rash [1]. | | Unique Safety Considerations |
Transaminitis was more frequently observed in patients with thymic carcinoma [3]. Vigilant monitoring for

immune-related adverse events (irAEs) is essential [6]. |

Detailed Experimental Protocol

This protocol outlines the key elements for administering vorolanib in combination with nivolumab or

pembrolizumab, based on the established RP2D from clinical trials [1] [2] [3].

Patient Selection Criteria

¢ Inclusion Criteria:
o Histologically confirmed advanced solid tumors (e.g., NSCLC, SCLC, thymic carcinoma, Gl
cancers).
o ECOG Performance Status of O or 1.
o Adequate bone marrow and organ function.
e Exclusion Criteria:
o Active autoimmune disease requiring systemic immunosuppression.
o Uncontrolled intercurrent iliness or significant bleeding history.
o Prior severe irAEs from checkpoint inhibitor therapy.

Treatment Plan & Dosing Schedule

e Vorolanib: 300 mg administered orally once daily, continuously.

¢ Nivolumab Arm: 480 mg administered intravenously on Day 1 of a 28-day cycle.

¢ Pembrolizumab Arm: 200 mg administered intravenously on Day 1 of a 21-day cycle.

¢ Treatment Beyond Progression: May be considered in patients with clinical benefit and stable
condition, per investigator assessment [2].

Safety and Efficacy Monitoring

e Assessment Schedule:
o Baseline: CT/MRI, blood work (CBC, comprehensive metabolic panel).
o Every 6-8 Weeks: Radiographic tumor assessment per RECIST 1.1.
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o Each Cycle: Clinical evaluation and laboratory tests for safety.
¢ Management of Adverse Events:
o Vorolanib-related Toxicity (e.g., transaminitis): Dose interruption and/or modification;
permanent discontinuation for severe or persistent cases.
o Immune-Related Adverse Events (irAEs): Per institutional guidelines, involving
corticosteroids (e.g., prednisone =1 mg/kg/day) and temporary withholding of ICI for grade >2
events [6].

The following diagram illustrates the synergistic mechanism of action and the core structure of the clinical

protocol.

Safety Management & Protocol Notes

e Dose Modifications: The 300 mg daily dose of vorolanib was established as the RP2D; the 400 mg
dose was associated with DLTs (transaminitis, hemorrhage) [1]. Vorolanib should be held for >G2
toxicities until resolution to <G1, then resumed at a reduced dose (e.g., 200 mg daily). Permanently
discontinue for life-threatening toxicities.

¢ Unique Monitoring for Thymic Carcinoma: Patients with thymic carcinoma may be at increased
risk for transaminitis and should have liver function tests monitored closely [3].

¢ Immune-Related AE Vigilance: Although the combination appears feasible, clinicians must maintain
high suspicion for irAEs (e.g., pneumonitis, colitis, hepatitis, endocrinopathies) and manage them
promptly per guidelines [6].

Conclusion and Future Directions

The combination of verelanib (300 mg daily) with nivolumab or pembrolizumab is a feasible regimen with
a manageable safety profile and demonstrates promising clinical efficacy in specific tumor types, such as
NSCLC and thymic carcinoma [1] [3]. The synergistic targeting of angiogenic and immune checkpoint

pathways offers a compelling strategy to overcome resistance to ICIs.

Future efforts should focus on biomarker-driven patient selection (e.g., PD-L1 expression, TMB) and the
evaluation of this combination in larger, randomized controlled trials across various malignancies to confirm

its efficacy and refine its clinical application [4] [7].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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